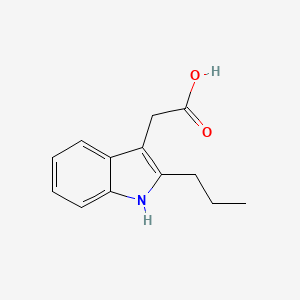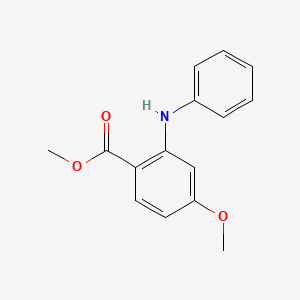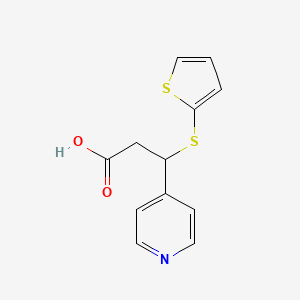
3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a pyridinyl group, and an oxazolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the fluorophenyl and pyridinyl groups under specific reaction conditions, such as the use of strong oxidizing agents or acidic catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe or inhibitor in biochemical assays to understand various biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound in drug discovery programs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
3-(4-Chlorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
3-(4-Nitrophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine
Uniqueness: 3-(4-Fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall activity.
Properties
Molecular Formula |
C14H10FN3O |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-pyridin-4-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-1-10(2-4-11)13-12(14(16)19-18-13)9-5-7-17-8-6-9/h1-8H,16H2 |
InChI Key |
ZWIRUUBLMWVMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C3=CC=NC=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


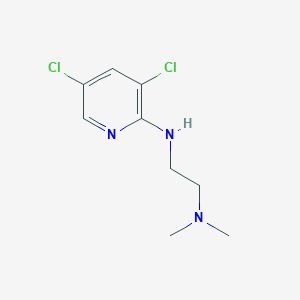
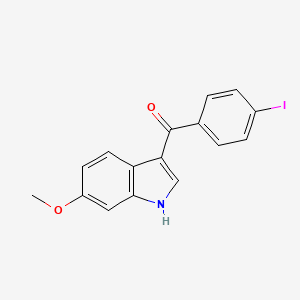

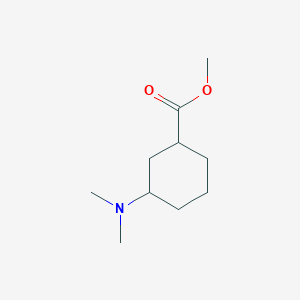
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)
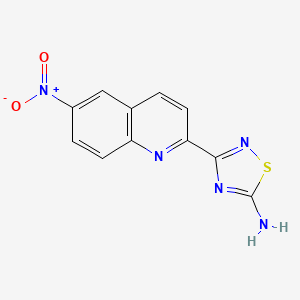
![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
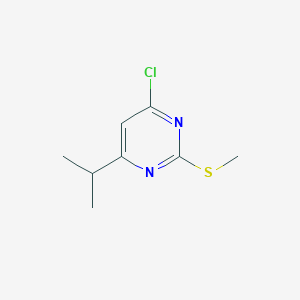
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
